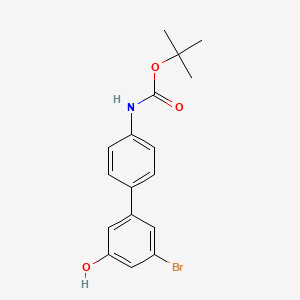

5-(4-BOC-Aminophenyl)-3-bromophenol

Description

Significance of Phenolic and Amine Moieties in Complex Molecular Architecture

Phenolic and amine functionalities are among the most prevalent structural motifs in biologically active compounds and advanced materials. The hydroxyl (-OH) group of a phenol (B47542) can act as a hydrogen bond donor and acceptor, and it can be readily converted into an ether or ester, providing a key point for molecular elaboration. Similarly, the amino (-NH2) group is a fundamental component of countless pharmaceuticals, including anticancer agents and central nervous system drugs. Aryl amines and related nitrogen-containing heterocyles are ubiquitous in natural products, pharmaceuticals, and organic materials. nih.gov

The presence of both groups on an aromatic ring, as seen in aminophenols, creates a molecule with rich and versatile chemistry. These functional groups are strong activating groups in electrophilic aromatic substitution reactions, enhancing the reactivity of the aromatic ring. This dual functionality is a cornerstone of many synthetic strategies aimed at producing molecules with specific biological or physical properties.

The Role of Halogenated Aryl Compounds as Strategic Synthetic Precursors

Halogenated aryl compounds, particularly those containing bromine or iodine, are indispensable intermediates in modern organic synthesis. Their importance stems from their ability to participate in a wide array of powerful transition-metal-catalyzed cross-coupling reactions. The carbon-halogen bond serves as a reliable "handle" for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.

Reactions such as the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds) have revolutionized the synthesis of biaryls, arylamines, and other complex structures that are difficult to access through classical methods. The bromine atom, as featured in 5-(4-BOC-Aminophenyl)-3-bromophenol, provides an ideal balance of reactivity and stability, making it a preferred choice for these critical transformations. The utility of this approach is demonstrated in the synthesis of numerous pharmaceutical compounds.

Overview of 5-(4-BOC-Aminophenyl)-3-bromophenol within Contemporary Synthetic Paradigms

5-(4-BOC-Aminophenyl)-3-bromophenol is a trifunctional synthetic building block designed for use in multi-step organic synthesis. Its structure is based on a biphenyl (B1667301) scaffold, which is a common feature in many pharmaceutical agents and organic materials. The molecule is strategically equipped with three distinct functional groups, each serving a specific synthetic purpose:

A Phenolic Hydroxyl Group (-OH): This group imparts polarity and can be used as a synthetic handle for reactions like etherification. It also influences the electronic properties of the aromatic ring system.

A Bromine Atom (-Br): Located on the phenol-bearing ring, this halogen is the primary reactive site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of new aryl, alkyl, or nitrogen-based substituents.

A BOC-Protected Amine (-NHBOC): The amine group on the second phenyl ring is protected by a tert-butoxycarbonyl (BOC) group. The BOC group is a standard protecting group in organic synthesis; it deactivates the nucleophilicity of the amine, preventing it from interfering with reactions at the bromine site. organic-chemistry.org It is stable to many reaction conditions but can be removed cleanly under acidic conditions to liberate the free amine for subsequent functionalization. organic-chemistry.orgorgsyn.org

This combination of a reactive site (bromine), a protectable nucleophile (amine), and another versatile handle (phenol) makes 5-(4-BOC-Aminophenyl)-3-bromophenol a highly valuable intermediate. It allows chemists to perform selective modifications in a controlled, stepwise manner, which is a core principle of modern synthetic paradigms aimed at creating molecular diversity and complexity.

Chemical Compound Data

Interactive Data Table for 5-(4-BOC-Aminophenyl)-3-bromophenol

| Property | Value |

| Chemical Formula | C₁₇H₁₈BrNO₃ |

| Molecular Weight | 379.24 g/mol |

| IUPAC Name | tert-butyl (4-(3-bromo-5-hydroxyphenyl)phenyl)carbamate |

| InChI Key | (Predicted) |

| CAS Number | Not available in public databases |

| Physical State | Solid (Predicted) |

Properties

IUPAC Name |

tert-butyl N-[4-(3-bromo-5-hydroxyphenyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO3/c1-17(2,3)22-16(21)19-14-6-4-11(5-7-14)12-8-13(18)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTVOMUFQBDOHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Derivatization Pathways of 5 4 Boc Aminophenyl 3 Bromophenol

Reactivity at the Aryl Bromide Moiety

The bromine atom on the aromatic ring is a key functional group that primarily serves as a handle for transition-metal-catalyzed cross-coupling reactions. Its presence allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.

Subsequent Cross-Coupling Applications for Further Functionalization

The aryl bromide functionality is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the C-3 position. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a powerful method for forming new carbon-carbon bonds.

Heck Coupling: This reaction pairs the aryl bromide with an alkene to form a substituted alkene product. It provides a direct method for arylating double bonds.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper complexes, to yield an arylated alkyne.

The table below summarizes potential cross-coupling reactions for the functionalization of 5-(4-BOC-Aminophenyl)-3-bromophenol. beilstein-archives.org

| Reaction Type | Coupling Partner | Typical Catalyst | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | 5-(4-BOC-Aminophenyl)-3-arylphenol |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, P(o-tol)₃ | 5-(4-BOC-Aminophenyl)-3-(alkenyl)phenol |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI, Et₃N | 5-(4-BOC-Aminophenyl)-3-(alkynyl)phenol |

Nucleophilic Aromatic Substitution on Brominated Arenes

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For this reaction to proceed efficiently via the common addition-elimination pathway, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov

In the case of 5-(4-BOC-Aminophenyl)-3-bromophenol, the substituents on the brominated ring (the hydroxyl group and the BOC-aminophenyl group) are both electron-donating in nature. Therefore, the ring is considered electron-rich and is not activated towards a standard SNAr reaction. Direct displacement of the bromine by a nucleophile under typical SNAr conditions is unfavorable. Alternative, more forceful conditions, potentially involving a benzyne (B1209423) elimination-addition mechanism, would be required to achieve substitution, but these are often less selective.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for functionalization, offering pathways for alkylation, arylation, and other transformations.

Alkylation and Arylation Reactions of Phenols

The hydroxyl group can be readily converted into an ether through alkylation or arylation reactions. Since the neighboring amine group is already protected by the BOC group, selective O-functionalization can be achieved without competing N-functionalization. umich.eduresearchgate.net

O-Alkylation: This is typically accomplished by treating the phenol (B47542) with an alkyl halide in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone (B3395972) or acetonitrile. umich.eduresearchgate.net This Williamson ether synthesis variant is highly efficient for forming alkoxy derivatives.

O-Arylation: While classical methods like the Ullmann condensation exist, modern approaches often provide milder conditions and broader scope. nih.gov One such method involves the reaction of phenols with ortho-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF), which proceeds without a transition metal catalyst. nih.gov

The following table details representative alkylation and arylation reactions.

| Reaction Type | Reagent | Typical Conditions | Product Class |

| O-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Acetone, Reflux | 3-Alkoxy-5-(4-BOC-aminophenyl)bromobenzene |

| O-Arylation | o-Silylaryl Triflate | CsF, Acetonitrile | 3-Aryloxy-5-(4-BOC-aminophenyl)bromobenzene |

Oxidative Dearomatization and Subsequent Functionalization

Oxidative dearomatization is a powerful transformation that converts planar, aromatic phenols into non-aromatic, three-dimensional structures, often creating valuable synthetic intermediates. This process typically involves treating the phenol with a hypervalent iodine reagent, such as phenyliodine diacetate (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA), in the presence of a suitable nucleophile. The reaction proceeds through a phenoxonium ion intermediate, which is then trapped by the nucleophile to form a cyclohexadienone product.

For 5-(4-BOC-Aminophenyl)-3-bromophenol, treatment with PIDA in a nucleophilic solvent like methanol (B129727) could potentially lead to the formation of a p-quinol ether, introducing functionality and stereocenters into the molecule. The specific regio- and stereochemical outcome would depend on the reaction conditions and the electronic and steric influences of the substituents.

Transformations Involving the BOC-Protected Amine

The tert-butyloxycarbonyl (BOC) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under specific acidic conditions. jk-sci.com

The primary transformation involving this moiety is its cleavage, or deprotection, to reveal the free amine. This is typically achieved by treating the substrate with a strong acid, most commonly trifluoroacetic acid (TFA), in an inert solvent like dichloromethane (B109758) (DCM). jk-sci.comchemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which typically forms isobutene) and subsequent decarboxylation of the resulting carbamic acid to yield the free amine and carbon dioxide. chemistrysteps.comtotal-synthesis.com

This deprotection is a crucial step in multi-step syntheses, as the liberated aniline (B41778) can then participate in further reactions, such as acylation, alkylation, or diazotization. The stability of the BOC group to basic, nucleophilic, and reductive conditions makes it orthogonal to many other protecting groups, allowing for selective deprotection in complex molecules. organic-chemistry.org

Deprotection and Subsequent Derivatization of the Amine Functionality

The removal of the BOC group is a common and critical step in the utilization of 5-(4-BOC-Aminophenyl)-3-bromophenol, unmasking the nucleophilic amino group for further reactions. This deprotection is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) being a standard protocol. The resulting 5-(4-aminophenyl)-3-bromophenol can then undergo a variety of transformations.

Subsequent derivatization of the liberated amine opens up a plethora of synthetic possibilities. For instance, the free amine can readily participate in acylation reactions with various acyl chlorides or anhydrides to form a diverse range of amides. These reactions are often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acid generated during the reaction.

Table 1: Representative Reactions of the Deprotected Amine

| Reagent | Product Type |

| Acyl Halides (e.g., Acetyl Chloride) | Amides |

| Sulfonyl Chlorides (e.g., Methanesulfonyl Chloride) | Sulfonamides |

| Isocyanates | Ureas |

| Aldehydes/Ketones (with reducing agent) | Secondary Amines |

The reactivity of the newly formed amine allows for the introduction of a wide array of functional groups, significantly expanding the molecular diversity accessible from the parent compound.

Amide and Carbamate (B1207046) Modifications

While deprotection followed by acylation is a common two-step process, direct modification of the BOC-protected amine to form other functionalities like amides and carbamates can also be envisioned, although less conventional. More commonly, the BOC-protected amine is maintained to direct other reactions, and its modification is the final step. However, should direct conversion be desired, specific methodologies would be required.

The formation of N-substituted amides from the BOC-protected amine would necessitate conditions that promote the cleavage of the BOC group and concomitant amide bond formation. Such transformations are not standard but could potentially be achieved through specialized reagents that activate the N-BOC group for nucleophilic attack.

Carbamate modifications, beyond the initial BOC group, can be introduced after deprotection. The resulting free amine can react with various chloroformates, such as ethyl chloroformate, in the presence of a base to yield the corresponding N-aryl carbamates. This allows for the installation of a different carbamate protecting group or a functional handle for further elaboration.

Selective Functionalization in Multifunctionalized Chemical Environments

The presence of a bromine atom, a hydroxyl group, and a protected amine in 5-(4-BOC-Aminophenyl)-3-bromophenol presents a challenge and an opportunity for selective functionalization. The ability to target one reactive site over the others is crucial for its effective use in multi-step synthesis.

Comprehensive Analysis of Chemo- and Regioselectivity

The chemoselectivity of reactions involving 5-(4-BOC-Aminophenyl)-3-bromophenol is largely dictated by the choice of reagents and reaction conditions. The BOC-protected amine is generally unreactive under conditions used for modifying the other two functional groups.

The aryl bromide is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. The hydroxyl group, being a phenol, exhibits its own characteristic reactivity. It can undergo O-alkylation, O-acylation, or can be converted to a triflate for further cross-coupling reactions.

The regioselectivity of these transformations is generally well-defined by the inherent positions of the functional groups on the biphenyl (B1667301) core. For instance, Suzuki coupling will selectively occur at the carbon-bromine bond, leaving the hydroxyl and the protected amine untouched. Similarly, acylation of the hydroxyl group can be achieved selectively in the presence of the protected amine.

Table 2: Selective Functionalization Reactions

| Reaction Type | Targeted Functional Group | Reagents and Conditions |

| Suzuki Coupling | Aryl Bromide | Pd catalyst, boronic acid, base |

| O-Alkylation | Phenolic Hydroxyl | Alkyl halide, base (e.g., K2CO3) |

| O-Acylation | Phenolic Hydroxyl | Acyl chloride, base (e.g., pyridine) |

By carefully selecting the reaction conditions, chemists can selectively manipulate each functional group independently, allowing for the stepwise construction of complex molecular architectures. This high degree of chemo- and regioselectivity underscores the value of 5-(4-BOC-Aminophenyl)-3-bromophenol as a building block in modern organic synthesis.

Advanced Methodological Considerations in the Chemical Synthesis of 5 4 Boc Aminophenyl 3 Bromophenol Analogues

Implementation of Green Chemistry Principles in Synthetic Routes

Green chemistry principles are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact and enhance safety. In the context of synthesizing 5-(4-BOC-aminophenyl)-3-bromophenol analogues, which typically involves cross-coupling reactions, green approaches focus on reducing waste, conserving energy, and using less hazardous materials.

Key strategies include:

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave energy to accelerate chemical reactions. Compared to conventional heating, MAOS often leads to significantly shorter reaction times, higher yields, and reduced side product formation. For instance, the synthesis of heterocyclic compounds with structural similarities to the target molecule has been achieved with improved efficiency using microwave irradiation. sbmu.ac.ir This method reduces energy consumption and allows for the use of fewer solvents. sbmu.ac.ir

Use of Greener Solvents: Traditional cross-coupling reactions often employ volatile and toxic organic solvents. Green chemistry promotes the use of alternatives such as water, ethanol, or ionic liquids. The development of water-soluble catalysts and ligands has enabled reactions like the Suzuki-Miyaura coupling to be performed in aqueous media, which simplifies product purification and reduces hazardous waste.

Catalyst Optimization: Research focuses on developing highly efficient catalysts that can be used in very low concentrations (low catalyst loading), minimizing contamination of the final product with residual metals. Furthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key area of focus.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Reactions like addition and cycloaddition are favored over substitutions and eliminations, which generate stoichiometric byproducts.

The following table summarizes the comparison between conventional and green synthesis approaches for related compounds.

| Feature | Conventional Synthesis | Green Synthesis Approach (e.g., Microwave-Assisted) |

| Reaction Time | Often several hours (e.g., 16 hours) | Significantly reduced (e.g., 14 minutes) |

| Energy Consumption | High, due to prolonged heating | Lower, due to shorter reaction times and efficient energy transfer |

| Solvent Use | Often requires large volumes of organic solvents | Reduced solvent volume or use of greener solvents |

| Yield | Variable, can be moderate (e.g., 48.35%) | Often higher (e.g., 77.42%) |

| Byproducts | Can generate significant hazardous waste | Reduced generation of hazardous byproducts |

Data compiled from studies on related heterocyclic syntheses. sbmu.ac.ir

Applications of Flow Chemistry for Scalable Synthesis

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, particularly for scalability, safety, and process control. In a flow system, reagents are continuously pumped through a reactor where they mix and react. This methodology is well-suited for the synthesis of biaryl compounds via cross-coupling reactions.

Key advantages and applications include:

Enhanced Safety and Control: Flow reactors handle small volumes of reactants at any given time, which allows for better temperature control and safer handling of highly reactive or unstable intermediates, such as organolithium compounds. researchgate.net

Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration or by using parallel reactors, rather than increasing the size of the reactor vessel. This avoids the challenges often associated with scaling up batch reactions. A continuous flow process for producing pharmaceuticals demonstrated the synthesis of 29.2 g of an isolated product over 48 hours. acs.org

Improved Efficiency and Yield: The precise control over reaction parameters like temperature, pressure, and mixing in microreactors can lead to higher yields and purity. researchgate.net For example, a library of 21 biaryl compounds was synthesized with yields ranging from 51% to 99% using a flow system with a residence time of 12–15 minutes. acs.org

Multi-step Synthesis: Flow chemistry enables the integration of multiple reaction steps into a single, continuous process. For the synthesis of biaryl analogues, this could involve a sequence of lithiation, borylation, and subsequent Suzuki-Miyaura cross-coupling without isolating the intermediates. researchgate.netresearchgate.net

The table below illustrates typical conditions and outcomes for flow-based Suzuki-Miyaura cross-coupling reactions.

| Catalyst System | Reactants | Solvent System | Residence Time | Yield Range |

| Heterogeneous Pd Catalyst | Aryl bromide, Aryl boronic acid | THF:EtOH 5:1 | 12-15 min | 51-99% |

| 7% Pd/WA30 | Aryl iodides/bromides, Aryl boronic acids | 1,4-dioxane:water 3:1 | N/A | 43-99% |

| Pd(0) on Anion Exchange Resin | Various aryl halides, Boronic acids | N/A | < 3 hours | 67-97% |

Data sourced from various studies on flow cross-coupling. acs.org

Solid-Phase Organic Synthesis Techniques for Structural Diversity

Solid-phase organic synthesis (SPOS) is a powerful technique for rapidly generating large libraries of compounds, which is essential for screening and identifying molecules with desired properties. In SPOS, one of the starting materials is chemically anchored to an insoluble solid support (resin), and subsequent reactions are carried out. Products are isolated by simply filtering and washing the resin.

This approach is highly applicable to creating a diverse range of analogues of 5-(4-BOC-aminophenyl)-3-bromophenol:

Combinatorial Libraries: By anchoring either the bromophenol or the BOC-aminophenyl boronic acid moiety to a solid support, a wide array of coupling partners can be introduced in parallel reaction vessels. This allows for the efficient creation of a library with variations at different positions of the biaryl scaffold.

High-Throughput Synthesis: SPOS is amenable to automation, enabling the synthesis of hundreds or thousands of distinct compounds in a short period.

Simplified Purification: The key advantage of SPOS is the ease of purification. Excess reagents and soluble byproducts are simply washed away from the resin-bound product, eliminating the need for complex chromatographic purification after each step.

Key Reactions on Solid Support: The Suzuki-Miyaura cross-coupling reaction has been successfully adapted for solid-phase synthesis. beilstein-journals.orgacs.org For instance, biaryl cyclic peptides have been synthesized by performing the intramolecular Suzuki-Miyaura reaction on a peptidyl resin. beilstein-journals.orgbeilstein-journals.org In one study, a library of gem-difluorinated biaryl compounds was assembled on solid supports with an average reaction yield per step of up to 96% over five to six steps. nih.gov

The table below outlines a general workflow for the solid-phase synthesis of biaryl compounds.

| Step | Description | Purpose |

| 1. Anchoring | The first building block (e.g., a halo-aromatic compound) is attached to a solid support resin via a linker. | Immobilizes the substrate for easy handling and purification. |

| 2. Reaction | The resin-bound substrate is treated with a solution of the second building block (e.g., a boronic acid) and a catalyst. | Forms the desired aryl-aryl bond. |

| 3. Washing | The resin is washed thoroughly with various solvents. | Removes excess reagents, byproducts, and catalyst residues. |

| 4. Cleavage | The final biaryl product is cleaved from the solid support using a specific chemical reagent. | Releases the purified final product into solution. |

Photoredox Catalysis in Aryl Functionalization and Bond Formation

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of chemical bonds under remarkably mild conditions. This strategy opens up new pathways for reactivity that are often complementary to traditional thermal methods.

For the synthesis of 5-(4-BOC-aminophenyl)-3-bromophenol analogues, photoredox catalysis offers several exciting possibilities:

Mild Reaction Conditions: These reactions are typically conducted at room temperature, which is advantageous for substrates with sensitive functional groups that might not be stable under the high temperatures often required for traditional cross-coupling.

Novel Bond Formations: Photoredox catalysis facilitates the generation of radical intermediates, which can participate in a variety of bond-forming reactions, including C-C and C-heteroatom bond formation. nih.govnih.gov This allows for the introduction of diverse functional groups onto the aryl rings.

Dual Catalysis: A powerful approach involves the merger of photoredox catalysis with transition metal catalysis (e.g., nickel or copper). researchgate.net In this dual catalytic cycle, the photocatalyst absorbs light and generates a radical species, which then enters the catalytic cycle of the transition metal, enabling cross-coupling reactions that are otherwise difficult to achieve. nih.gov

C-H Functionalization: Advanced photoredox methods are being developed for the direct functionalization of C-H bonds, which is a highly atom-economical approach. This could potentially allow for the direct coupling of two aryl C-H bonds, bypassing the need to pre-functionalize the starting materials with halides or boronic acids.

The following table provides examples of bond formations enabled by photoredox catalysis relevant to aryl compound synthesis.

| Reaction Type | Catalyst System | Bond Formed | Key Feature |

| Aryl C-N Coupling | Copper/Photoredox Dual Catalysis | C(sp2)-N | Enhanced catalyst turnover and mild conditions. researchgate.net |

| Aryl C-C Coupling | Nickel/Photoredox Dual Catalysis | C(sp2)-C(sp3) | Utilizes radical intermediates for cross-coupling. nih.gov |

| Phosphonylation | Ru(II) photocatalyst | C-P | Forms C-P bonds via radical addition under blue LED irradiation. sciengine.com |

| Trifluoromethylation | Gold/Photoredox Catalysis | C(sp2)-CF3 | Proceeds through a radical chain process. nih.gov |

Spectroscopic and Diffraction Based Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of each atom within the molecule.

Proton (¹H) NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule. In "5-(4-BOC-Aminophenyl)-3-bromophenol," the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, the amine proton, the hydroxyl proton, and the protons of the tert-butyloxycarbonyl (BOC) protecting group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the brominated phenol (B47542) ring would likely appear at different chemical shifts compared to those on the aminophenyl ring due to the different electronic effects of the bromine and amino substituents. The BOC group would exhibit a characteristic singlet for its nine equivalent protons. researchgate.net

Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "5-(4-BOC-Aminophenyl)-3-bromophenol" would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms provide insights into their hybridization and the nature of the atoms they are bonded to. For example, the carbon atoms bonded to bromine, oxygen, and nitrogen would have characteristic chemical shifts. The carbonyl carbon of the BOC group would also be readily identifiable in the spectrum. hmdb.cadrugbank.comchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Features

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. Data for similar structures can be found in various chemical databases. phytobank.carsc.orgchemicalbook.comchemicalbook.com

For complex molecules like "5-(4-BOC-Aminophenyl)-3-bromophenol," one-dimensional NMR spectra can sometimes be crowded, making definitive assignments challenging. Two-dimensional (2D) NMR techniques provide an additional dimension of information, resolving overlapping signals and revealing correlations between different nuclei. wikipedia.org

Key 2D NMR experiments for this compound would include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be invaluable for assigning the protons on the aromatic rings by showing which protons are neighbors. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This provides a direct link between the ¹H and ¹³C NMR spectra, confirming assignments. wikipedia.orgipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. ipb.ptresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, even if they are not directly bonded. This can provide crucial information about the three-dimensional structure and conformation of the molecule.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the chemical structure of "5-(4-BOC-Aminophenyl)-3-bromophenol." researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For "5-(4-BOC-Aminophenyl)-3-bromophenol," high-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of the compound, which can be used to confirm its elemental composition.

In addition to providing the molecular weight, MS can also be used to study the fragmentation of the molecule. By analyzing the fragments produced when the molecule is ionized, it is possible to deduce its structure. The fragmentation pattern of "5-(4-BOC-Aminophenyl)-3-bromophenol" would likely involve cleavage of the BOC group, loss of the bromine atom, and fragmentation of the aromatic rings. nih.govmdpi.com The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would also be a key feature in the mass spectrum, aiding in the identification of bromine-containing fragments.

Table 2: Expected Key Fragments in the Mass Spectrum

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds.

The IR spectrum of "5-(4-BOC-Aminophenyl)-3-bromophenol" would show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H stretch: A sharp band around 3300-3500 cm⁻¹ corresponding to the amine group.

C=O stretch: A strong, sharp band around 1680-1720 cm⁻¹ corresponding to the carbonyl group of the BOC protecting group. rsc.org

C-N stretch: A band in the region of 1250-1350 cm⁻¹.

C-O stretch: Bands in the region of 1000-1300 cm⁻¹.

Aromatic C=C stretches: Multiple sharp bands in the region of 1450-1600 cm⁻¹.

C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

The presence of these characteristic absorption bands in the IR spectrum would provide strong evidence for the presence of the key functional groups in "5-(4-BOC-Aminophenyl)-3-bromophenol."

X-ray Crystallography for Definitive Absolute Structure Determination

While spectroscopic techniques provide powerful evidence for the structure of a molecule, X-ray crystallography is the gold standard for determining its definitive three-dimensional structure. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction pattern can be used to calculate the positions of all the atoms in the crystal lattice, providing a precise and unambiguous picture of the molecule's absolute structure and stereochemistry. nih.govresearchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Studies on simpler, related molecules such as bromophenols and BOC-protected amines provide a foundation for understanding the electronic landscape of the target compound. nih.govorganic-chemistry.org For instance, the bromine and hydroxyl groups have significant inductive and steric effects that influence the geometry and electronic distribution of the phenyl rings. nih.govacs.org The BOC-protected aminophenyl group, a bulky electron-donating moiety, further modulates these properties.

DFT calculations can determine key quantum chemical descriptors that predict reactivity. imist.ma These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and chemical hardness. The distribution of these frontier orbitals indicates the most probable sites for electrophilic and nucleophilic attack. For "5-(4-BOC-Aminophenyl)-3-bromophenol," the HOMO is likely localized on the electron-rich aminophenyl ring, while the LUMO may be distributed across the bromophenol ring, influenced by the electron-withdrawing nature of the bromine atom.

The electrostatic potential map, another output of DFT calculations, visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for predicting intermolecular interactions and the initial stages of a chemical reaction.

Table 1: Predicted Quantum Chemical Descriptors for "5-(4-BOC-Aminophenyl)-3-bromophenol" (Illustrative)

| Descriptor | Predicted Value (a.u.) | Implication |

|---|---|---|

| HOMO Energy | -0.23 | Site of electrophilic attack |

| LUMO Energy | -0.05 | Site of nucleophilic attack |

| HOMO-LUMO Gap | 0.18 | Chemical reactivity and stability |

| Electronegativity (χ) | 0.14 | Tendency to attract electrons |

Note: These values are illustrative and based on typical results for structurally similar compounds.

Mechanistic Elucidation of Key Chemical Transformations

Computational studies are instrumental in unraveling the mechanisms of key chemical transformations involving "5-(4-BOC-Aminophenyl)-3-bromophenol". The synthesis of this biaryl compound likely involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. nih.govfiveable.me DFT calculations can model the entire catalytic cycle of such reactions, including the oxidative addition, transmetalation, and reductive elimination steps. rsc.orgresearchgate.netnih.govnih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. nih.govmdpi.com This allows for the identification of the rate-determining step and provides insights into how the electronic and steric properties of the substituents on "5-(4-BOC-Aminophenyl)-3-bromophenol" influence the reaction kinetics. For example, the bulky BOC group and the ortho-substituents can affect the torsional barrier between the two phenyl rings, which can be computationally modeled. rsc.orgresearchgate.net

Furthermore, computational investigations can explore the role of different ligands on the palladium catalyst, the effect of the base, and the choice of solvent, thereby guiding the optimization of reaction conditions. nih.govresearchgate.net For C-N bond formation reactions, such as those potentially involving the amino group after deprotection, DFT can be used to study the mechanism of palladium-catalyzed amination. acs.orgacs.org

Table 2: Illustrative Energy Profile for a Key Step in the Suzuki-Miyaura Coupling to Form a Biaryl Compound

| Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 2 | Oxidative Addition Transition State | +15.2 |

| 3 | Oxidative Addition Intermediate | -5.6 |

| 4 | Transmetalation Transition State | +18.9 |

| 5 | Reductive Elimination Transition State | +12.4 |

Note: This data is representative of typical palladium-catalyzed cross-coupling reactions.

Rational Design and Prediction of Synthetic Pathways

Computational chemistry plays a pivotal role in the rational design and prediction of synthetic pathways for "5-(4-BOC-Aminophenyl)-3-bromophenol" and its derivatives. protheragen.ainih.govacs.org By leveraging computational tools, chemists can design more efficient and novel synthetic routes. synthiaonline.compreprints.orgresearchgate.net

In silico drug design methodologies can be adapted for the rational design of synthetic targets based on "5-(4-BOC-Aminophenyl)-3-bromophenol". researchgate.netacademicjournals.orgnih.gov By predicting the biological activity of virtual derivatives, computational models can help prioritize which compounds to synthesize.

Retrosynthesis software, often powered by machine learning algorithms trained on vast reaction databases, can propose multiple synthetic routes to a target molecule. rsc.org These programs can analyze the structure of "5-(4-BOC-Aminophenyl)-3-bromophenol" and suggest disconnections that lead to readily available starting materials. The feasibility of these proposed steps can then be evaluated using quantum chemical calculations to assess reaction barriers and potential side reactions.

Furthermore, computational methods can aid in the design of novel catalysts or the selection of optimal reaction conditions to improve yield and selectivity. mdpi.com By simulating the interaction of substrates with different catalysts, it is possible to design catalysts that are specifically tailored for transformations involving "5-(4-BOC-Aminophenyl)-3-bromophenol".

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

Strategic Applications of 5 4 Boc Aminophenyl 3 Bromophenol As a Versatile Building Block

Precursor for Advanced Organic Scaffolds

The unique trifunctional nature of 5-(4-BOC-Aminophenyl)-3-bromophenol makes it an ideal precursor for the construction of advanced organic scaffolds. The strategic placement of its reactive sites enables chemists to build molecular complexity in a controlled manner, leading to the development of novel compounds with specific and desirable properties.

Development of Pharmaceutical and Agrochemical Intermediates

In the pharmaceutical and agrochemical industries, the development of new and effective agents often relies on the synthesis of complex molecular architectures. 5-(4-BOC-Aminophenyl)-3-bromophenol serves as a key intermediate in the synthesis of such molecules. The bromine atom is particularly useful for introducing diversity through palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in drug molecules and agrochemicals.

The presence of the hydroxyl and protected amino groups adds another layer of versatility. These groups can be modified or used as handles to attach other molecular fragments, influencing the compound's solubility, bioavailability, and target-binding affinity. For instance, the hydroxyl group can be converted into an ether or ester, while the BOC-protected amine, once deprotected, can form amide bonds, which are central to the structure of many biologically active peptides and small molecules. nih.gov

The synthesis of certain enzyme inhibitors, such as those targeting vascular endothelial growth factor receptor-2 (VEGFR-2) which is implicated in cancer progression, often involves intermediates with similar structural motifs. researchgate.net The biphenyl (B1667301) structure of 5-(4-BOC-Aminophenyl)-3-bromophenol can serve as a core scaffold for building such inhibitors. researchgate.net Similarly, in the agrochemical sector, this compound can be a precursor for novel herbicides and insecticides where the specific arrangement of functional groups is crucial for their mode of action and biodegradability. mdpi.com

Ligands in Catalysis and Organometallic Chemistry

The aminophenol moiety within 5-(4-BOC-Aminophenyl)-3-bromophenol, after deprotection of the amine, is an excellent scaffold for designing ligands for transition metal catalysts. derpharmachemica.com Aminophenol-based ligands have a significant and growing impact on catalysis, with applications in homogeneous catalysis, small molecule activation, and various bond-forming reactions. derpharmachemica.com These ligands can coordinate with a variety of metal centers, and the electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the ligand. derpharmachemica.com

For example, after deprotection, the amino and hydroxyl groups can coordinate to a metal center, forming a stable chelate. The electronic environment of this complex can be further altered by reactions at the bromine position, allowing for the creation of a library of ligands with varying steric and electronic properties. These tailored ligands can then be used to develop highly selective and active catalysts for a range of organic transformations, including cross-coupling reactions and oxidation or reduction processes. researchgate.net The development of such catalysts is crucial for greener and more efficient chemical synthesis. derpharmachemica.com

Integration into Advanced Polymeric Materials and Organic Electronic Systems

The bifunctional nature of 5-(4-BOC-Aminophenyl)-3-bromophenol, with its reactive bromine and hydroxyl groups, makes it a suitable monomer for the synthesis of advanced polymeric materials. Through polycondensation or cross-coupling polymerization reactions, this compound can be incorporated into polymer backbones, imparting specific properties to the resulting material.

For instance, the biphenyl core and the potential for hydrogen bonding from the hydroxyl and amino groups can contribute to the thermal stability and mechanical strength of the polymer. Polymers derived from this monomer could find applications as high-performance engineering plastics or as functional materials in separation membranes. The bromine atom can be used as a site for post-polymerization modification, allowing for the attachment of various functional groups to tune the polymer's properties for specific applications.

In the field of organic electronics, derivatives of 5-(4-BOC-Aminophenyl)-3-bromophenol can be used in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The biphenyl structure is a common motif in conjugated materials that are essential for these devices. By incorporating this building block, researchers can synthesize new materials with tailored electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for device performance. The ability to introduce different functional groups through the reactive handles of this compound allows for fine-tuning of the material's charge transport characteristics and solid-state packing.

Exploration in Supramolecular Assembly and Host-Guest Chemistry involving Bromophenol Motifs

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional assemblies. acs.orgresearchgate.net The bromophenol motif present in 5-(4-BOC-Aminophenyl)-3-bromophenol offers several possibilities for its use in supramolecular assembly and host-guest chemistry.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling the formation of intricate hydrogen-bonded networks. aalto.fi The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly being recognized for its strength and directionality in crystal engineering and the design of supramolecular architectures. acs.org The aromatic rings can engage in π-π stacking interactions, further stabilizing the resulting assemblies. researchgate.net

These non-covalent interactions can be exploited to construct complex structures like molecular capsules, gels, and liquid crystals. researchgate.net In host-guest chemistry, derivatives of this compound could be designed to act as hosts for specific guest molecules. The size and shape of the binding cavity, as well as the nature of the non-covalent interactions, would determine the selectivity of the host for a particular guest. For example, by elaborating the structure, it might be possible to create a macrocyclic host that can selectively bind small organic molecules or ions, with potential applications in sensing, separation, or controlled release. aalto.fi The study of such systems provides fundamental insights into molecular recognition and self-assembly processes. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-BOC-Aminophenyl)-3-bromophenol, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Synthetic Routes : Utilize a multi-step approach involving (1) bromination of phenol derivatives (e.g., regioselective bromination at the 3-position of phenol) and (2) coupling of the BOC-protected aminophenyl group via Suzuki-Miyaura cross-coupling or Ullmann-type reactions. Evidence from Boc-protected bromophenyl analogs (e.g., Boc-R-3-Amino-3-(4-bromo-phenyl)-propionic acid ) suggests that palladium-catalyzed cross-coupling is effective for aryl-bromine bond formation.

- Optimization : Apply Design of Experiments (DOE) principles, such as split-plot designs , to test variables like temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF). Monitor purity via HPLC and confirm structural integrity with NMR (¹H/¹³C) and X-ray crystallography .

Q. Which analytical techniques are most effective for characterizing the structural integrity of 5-(4-BOC-Aminophenyl)-3-bromophenol, and how do they address potential isomerism or impurities?

- Methodological Answer :

- Orthogonal Techniques :

- NMR Spectroscopy : ¹H NMR can identify BOC-protection (δ ~1.3 ppm for tert-butyl) and bromophenol protons (aromatic splitting patterns). ¹³C NMR confirms carbonyl groups (BOC) and aryl-bromine bonds .

- X-ray Crystallography : Resolves stereochemical ambiguities and validates regiochemistry, as demonstrated in structurally related bromophenyl compounds .

- Mass Spectrometry (HRMS) : Detects isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and molecular ion peaks to confirm formula (e.g., C₁₆H₁₅BrNO₃).

- Impurity Profiling : Use reverse-phase HPLC with UV detection (λ = 254 nm) to separate isomers (e.g., 3-bromo vs. 5-bromo positional isomers) .

Advanced Research Questions

Q. How does the steric and electronic influence of the BOC-protected aminophenyl group affect the regioselectivity of subsequent cross-coupling reactions involving the bromophenol moiety?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing BOC group deactivates the aminophenyl ring, directing cross-coupling (e.g., Suzuki) to the bromophenol site. Density Functional Theory (DFT) calculations can predict charge distribution and reactive sites .

- Steric Effects : The bulky BOC group may hinder coupling at ortho positions. Experimental validation via competitive reactions (e.g., using substituted boronic acids) and kinetic studies under varying steric conditions (e.g., bulky ligands like SPhos) .

- Case Study : Compare yields and regioselectivity with/without BOC protection, referencing analogs like 3-(4-Bromophenyl)propionic acid .

Q. In computational modeling studies, what are the key molecular descriptors for 5-(4-BOC-Aminophenyl)-3-bromophenol that predict its reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Descriptors :

- Hammett Constants (σ) : Quantify electron-withdrawing effects of substituents (BOC and Br) on aromatic ring activation .

- Local Softness (s) : Predicts nucleophilic attack sites via Conceptual DFT .

- Molecular Electrostatic Potential (MEP) : Maps charge density to identify electrophilic regions (e.g., bromine-attached carbons) .

- Validation : Correlate computational results with experimental kinetic data (e.g., reaction rates with amines or thiols under basic conditions) .

Q. How can discrepancies in biological activity data between in vitro and in vivo models using 5-(4-BOC-Aminophenyl)-3-bromophenol be systematically analyzed to determine pharmacokinetic or metabolic factors?

- Methodological Answer :

- Pharmacokinetic Profiling :

- ADME Studies : Track compound stability in simulated physiological fluids (e.g., liver microsomes for metabolism) and plasma protein binding via equilibrium dialysis .

- Metabolite Identification : Use LC-MS/MS to detect BOC deprotection products or bromine displacement metabolites, as seen in related bromophenyl compounds .

- In Vitro-In Vivo Correlation (IVIVC) : Apply compartmental modeling to reconcile bioavailability differences, incorporating parameters like logP (measured via shake-flask method) and membrane permeability (Caco-2 assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.